State-Dependent Potency: 73-Fold to 182-Fold Higher Affinity for Depolarized vs. Hyperpolarized CaV2.2 Channels
TROX-1 exhibits pronounced state-dependent inhibition of CaV2.2 channels, a critical differentiator from the state-independent blocker ziconotide. In a fluorescence-based calcium influx assay using recombinant CaV2.2 channels, TROX-1 inhibited with an IC50 of 0.27 µM under depolarized conditions, compared to an IC50 >20 µM under hyperpolarized conditions [1]. This represents a minimum 74-fold increase in potency upon depolarization. In a separate study using automated patch-clamp electrophysiology, TROX-1 IC50 values were 4.2 µM at -110 mV, 0.90 µM at -90 mV, and 0.36 µM at -70 mV, demonstrating a progressive increase in potency with membrane depolarization [2]. In native rat dorsal root ganglion (DRG) neurons, TROX-1 inhibited ω-conotoxin GVIA-sensitive CaV2.2 currents with an IC50 of 0.4 µM under depolarized conditions versus 2.6 µM under hyperpolarized conditions, a 6.5-fold difference [1].
| Evidence Dimension | State-dependent inhibition of CaV2.2 channels |
|---|---|
| Target Compound Data | Depolarized: IC50 0.27 µM (calcium influx), 0.36 µM (-70 mV patch-clamp), 0.4 µM (DRG); Hyperpolarized: IC50 >20 µM (calcium influx), 4.2 µM (-110 mV), 2.6 µM (DRG) |
| Comparator Or Baseline | Ziconotide: State-independent inhibition; potency does not exhibit marked voltage-dependence |
| Quantified Difference | TROX-1 exhibits a 74-fold to >182-fold increase in potency under depolarized conditions across assay formats, whereas ziconotide remains state-independent |
| Conditions | Recombinant human CaV2.2 channels in HEK293 cells; native channels in rat DRG neurons; fluorescence-based calcium influx and automated patch-clamp electrophysiology |
Why This Matters
State-dependence allows TROX-1 to preferentially target pathologically hyperactive neurons while sparing normal physiological signaling, a feature directly linked to its improved therapeutic window over ziconotide.
- [1] Abbadie C, et al. Analgesic effects of a substituted N-triazole oxindole (TROX-1), a state-dependent, voltage-gated calcium channel 2 blocker. J Pharmacol Exp Ther. 2010 Aug;334(2):545-55. View Source
- [2] Swensen AM, et al. Characterization of the substituted N-triazole oxindole TROX-1, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels. Mol Pharmacol. 2012 Mar;81(3):488-97. View Source
